Formic anhydride

Vue d'ensemble

Description

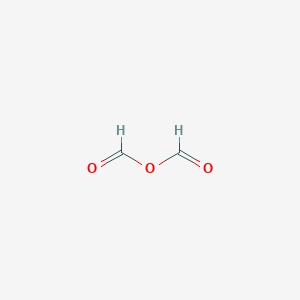

Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula C₂H₂O₃. It is the anhydride of formic acid (HCOOH) and can be represented structurally as (H(C=O)−)₂O. This compound is a colorless gas at room temperature and is known for its instability, decomposing into formic acid and carbon monoxide at higher temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Formic anhydride can be synthesized through several methods:

Reaction of Formyl Fluoride with Sodium Formate: This method involves reacting formyl fluoride with excess sodium formate and a catalytic amount of formic acid in ether at -78°C.

Reaction with N,N’-Dicyclohexylcarbodiimide: this compound can also be produced by reacting formic acid with N,N’-dicyclohexylcarbodiimide in ether at -10°C.

Disproportionation of Acetic this compound: Another method involves the disproportionation of acetic this compound.

Industrial Production Methods: Due to its instability, this compound is not commercially available and must be prepared fresh and used promptly. It is typically synthesized in situ for laboratory use .

Analyse Des Réactions Chimiques

Formic anhydride undergoes several types of chemical reactions:

Decarbonylation: At room temperature and higher, this compound decomposes through a decarbonylation reaction into formic acid and carbon monoxide.

Hydrolysis: When exposed to water, this compound hydrolyzes to form formic acid.

Reactions with Alcohols and Amines: this compound reacts with alcohols to form esters and with amines to form amides.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Alcohols and Amines: Used to form esters and amides, respectively.

Catalysts: Formic acid can catalyze the decomposition of this compound.

Major Products:

Formic Acid: Produced from hydrolysis and decarbonylation.

Carbon Monoxide: Produced from decarbonylation.

Esters and Amides: Produced from reactions with alcohols and amines.

Applications De Recherche Scientifique

Formic anhydride has several applications in scientific research:

Mécanisme D'action

Formic anhydride can be compared with other acid anhydrides, such as:

Acetic Anhydride: Unlike this compound, acetic anhydride is more stable and widely used in industrial applications.

Acetic this compound: This compound is a mixed anhydride and is used in similar formylation reactions but has different reactivity and stability profiles.

Uniqueness: this compound’s instability and tendency to decompose at room temperature make it unique among acid anhydrides. Its ability to form formic acid and carbon monoxide upon decomposition is a distinctive feature .

Comparaison Avec Des Composés Similaires

- Acetic Anhydride

- Acetic Formic Anhydride

- Formaldehyde

This compound’s unique properties and reactivity make it a valuable compound in various chemical processes and research applications.

Activité Biologique

Formic anhydride (FA) is a chemical compound derived from formic acid, characterized by its ability to act as a reagent in various chemical reactions. Its biological activity, particularly in terms of antimicrobial properties and interactions with biological systems, has garnered attention in recent research. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound, chemically represented as , is a colorless liquid with a pungent odor. It is soluble in water and exhibits unique reactivity due to the presence of the anhydride functional group. The compound is primarily studied for its potential applications in organic synthesis and its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. A notable study investigated its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Standard (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 500 | Higher efficacy |

| Enterococcus faecalis | 500 | Higher efficacy |

| Klebsiella pneumoniae | 750 | Comparable efficacy |

| Pseudomonas aeruginosa | 750 | Comparable efficacy |

| Bacillus subtilis | 1000 | Lower efficacy |

| Escherichia coli | 1000 | Lower efficacy |

This table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from studies on this compound's antimicrobial activity. The results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics like amoxicillin in some cases .

Viable But Non-Culturable State Induction

Formic acid, closely related to this compound, has been shown to induce a viable but non-culturable (VBNC) state in certain pathogens. This phenomenon is crucial as it can lead to increased virulence and antibiotic resistance upon resuscitation. A study demonstrated that exposure to formic acid can induce VBNC states in pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae, which may also apply to this compound due to their structural similarities .

Case Study: Induction of VBNC State

In this study, bacterial cultures were exposed to varying concentrations of formic acid, leading to significant induction of the VBNC state at concentrations as low as 3%. The resuscitation of these bacteria post-treatment resulted in enhanced antimicrobial resistance phenotypes and virulence gene expression, highlighting the potential risks associated with the use of formic compounds in food preservation and other applications .

Toxicological Considerations

While this compound shows promise as an antimicrobial agent, its safety profile must be considered. Toxicological assessments indicate that while it can effectively inhibit bacterial growth, higher concentrations may pose risks to human health and environmental safety. Further research is needed to establish safe usage thresholds and understand the compound's long-term effects on microbial ecosystems.

Propriétés

IUPAC Name |

formyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRCVDNFAQIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429526 | |

| Record name | formic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-67-4 | |

| Record name | Formic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | formic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.